molecular formula C25H27NO2 B8519681 ethyl 4-[2-(1-cyclopropyl-4,4-dimethyl-2,3-dihydroquinolin-6-yl)ethynyl]benzoate

ethyl 4-[2-(1-cyclopropyl-4,4-dimethyl-2,3-dihydroquinolin-6-yl)ethynyl]benzoate

Cat. No.: B8519681
M. Wt: 373.5 g/mol
InChI Key: QVBVUFXNZWCLAR-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(1-cyclopropyl-4,4-dimethyl-2,3-dihydroquinolin-6-yl)ethynyl]benzoate is a useful research compound. Its molecular formula is C25H27NO2 and its molecular weight is 373.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C25H27NO2

Molecular Weight

373.5 g/mol

IUPAC Name

ethyl 4-[2-(1-cyclopropyl-4,4-dimethyl-2,3-dihydroquinolin-6-yl)ethynyl]benzoate

InChI

InChI=1S/C25H27NO2/c1-4-28-24(27)20-10-7-18(8-11-20)5-6-19-9-14-23-22(17-19)25(2,3)15-16-26(23)21-12-13-21/h7-11,14,17,21H,4,12-13,15-16H2,1-3H3

InChI Key

QVBVUFXNZWCLAR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C#CC2=CC3=C(C=C2)N(CCC3(C)C)C4CC4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Following general procedure F and using 1-cyclopropyl-6-ethynyl-4,4-dimethyl-1,2,3,4-tetrahydro quinoline (Intermediate 53, 0.11 g, 0.43 mmol), ethyl-4-iodo-benzoate (Reagent A, 0.11 g, 0.9 mmol), triethyl amine (3 mL), tetrahydrofuran(3 mL), copper(I)iodide(0.02 g, 0.1 mmol) and dichlorobis(triphenylphosphine)palladium(II) (0.060 g, 0.085 mmol) followed by flash column chromatography over silica gel (230-400 mesh) using 5-10% ethyl acetate in hexane as the eluent, the title compound was obtained (0.05 g, 31%).
Name
1-cyclopropyl-6-ethynyl-4,4-dimethyl-1,2,3,4-tetrahydro quinoline
Quantity
0.11 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Intermediate 53
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.11 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
3 mL
Type
reactant
Reaction Step Six
Quantity
3 mL
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Name
copper(I)iodide
Quantity
0.02 g
Type
catalyst
Reaction Step Nine
Quantity
0.06 g
Type
catalyst
Reaction Step Ten

Synthesis routes and methods II

Procedure details

Following general procedure F and using 1-cyclopropyl-6-ethynyl-4,4-dimethyl-1,2,3,4-tetrahydro quinoline (Intermediate 53, 0.11 g, 0.43 mmol), ethyl-4-iodo-benzoate (Reagent A, 0.11 g, 0.9 mmol), triethyl amine (3 mL), tetrahydrofuran(3 mL), copper(I)iodide(0.02 g, 0.1 mmol) and dichlorobis(triphenylphosphine)palladium(II) (0.060 g, 0.085 mmol) followed by flash column chromatography over silica gel (230-400 mesh) using 5-10% ethyl acetate in hexane as the eluent, the title compound was obtained (0.05 g, 31%).
Name
1-cyclopropyl-6-ethynyl-4,4-dimethyl-1,2,3,4-tetrahydro quinoline
Quantity
0.11 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Intermediate 53
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ethyl-4-iodo-benzoate
Quantity
0.11 g
Type
reactant
Reaction Step Four
Name
Reagent A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
3 mL
Type
reactant
Reaction Step Six
Quantity
3 mL
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Name
copper(I)iodide
Quantity
0.02 g
Type
catalyst
Reaction Step Nine
Quantity
0.06 g
Type
catalyst
Reaction Step Ten

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